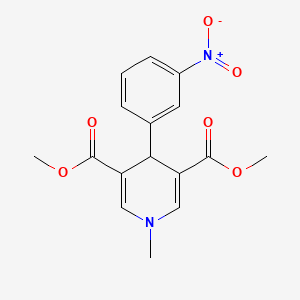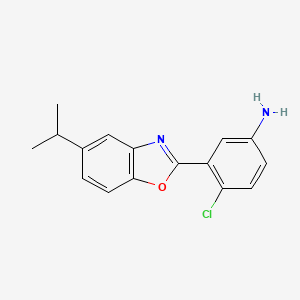
3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazolidinone and thiazole derivatives has been extensively studied. Compounds with similar structures have been synthesized using various techniques, including one-pot synthesis methods under environmentally friendly conditions. These methods often involve the interaction of different phenyl and thiazole precursors to achieve the desired compound through a series of reactions that include C–C and C–N bond formation in water, showcasing operational simplicity and efficient utilization of reactants (Yadav et al., 2020).
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been determined using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and X-ray diffraction. These compounds exhibit significant non-planarity and intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to their stability and physical properties. Computational studies using density functional theory (DFT) have helped in understanding their structural, spectroscopic, and electronic properties, including HOMO-LUMO analysis and charge transfer within the molecules (Khelloul et al., 2022).
Chemical Reactions and Properties
Chemical properties of thiazole derivatives involve their reactivity towards different chemical groups, demonstrating a variety of chemical behaviors such as base-catalyzed ring transformation, which indicates the structural prerequisites for certain ring transformations including the cleavage of azetidinone rings under specific conditions (Sápi et al., 1997). These reactions are crucial for understanding the chemical versatility and potential applications of these compounds.
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystal structure, are largely influenced by their molecular structure. The presence of ethoxy and thiazolyl groups impacts the compound's physical state and stability. Crystallography studies reveal that these compounds crystallize in various systems, with specific cell parameters that detail their geometric configuration, further elucidated by Hirshfeld surface analysis and associated 2D fingerprint plots (Rahmani et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thiazole derivatives are characterized through spectroscopic studies and quantum chemical calculations. These studies help in understanding the intramolecular charge transfers, electrostatic potential, and the contributions of different molecular orbitals to the compound's reactivity. Such analyses are pivotal for designing compounds with desired chemical properties and reactivities (Viji et al., 2020).
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-18-12-6-3-11(4-7-12)5-8-13(17)16-14-15-9-10-19-14/h3-10H,2H2,1H3,(H,15,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHRSXCHGXZVHX-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-N-[(4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5648092.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5648093.png)
![N-{1-[1-(3-fluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methylpropyl}acetamide](/img/structure/B5648113.png)




![4-(2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5648148.png)
![2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5648156.png)

![4-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thiomorpholine 1,1-dioxide](/img/structure/B5648161.png)

![4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine](/img/structure/B5648177.png)
![N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5648184.png)